(4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione
Description
This compound is a pyrrolidine-2,3-dione derivative featuring three key substituents:
- 4-Fluorophenyl group at position 5: Enhances lipophilicity and influences electronic properties via the electronegative fluorine atom.
- Hydroxy(thiophen-2-yl)methylidene group at position 4: Provides a conjugated system that may participate in hydrogen bonding or π-π interactions.
- 6-Methyl-1,3-benzothiazol-2-yl group at position 1: A heterocyclic moiety known for enhancing bioactivity in medicinal chemistry .
Properties
Molecular Formula |
C23H15FN2O3S2 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H15FN2O3S2/c1-12-4-9-15-17(11-12)31-23(25-15)26-19(13-5-7-14(24)8-6-13)18(21(28)22(26)29)20(27)16-3-2-10-30-16/h2-11,19,28H,1H3 |
InChI Key |
WNXCFQRAKHJHOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrrolidine-2,3-dione structure, followed by the introduction of the fluorophenyl, thiophen-2-yl, and benzothiazol-2-yl groups through various coupling reactions. Common reagents used in these steps include organometallic catalysts, halogenated precursors, and protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles like amines, thiols, and alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its multiple functional groups that can interact with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics.
Mechanism of Action
The mechanism of action of (4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The fluorophenyl and benzothiazol-2-yl groups can interact with hydrophobic pockets in proteins, while the hydroxy and carbonyl groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The closest analog is (4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione (), which differs in the aryl substituent (3,4-dichlorophenyl vs. 4-fluorophenyl). A comparison of their properties is summarized below:
Substituent Effects
- Fluorine vs. Chlorine: Fluorine’s smaller size and higher electronegativity may reduce steric hindrance and alter metabolic stability compared to chlorine.
- Position of Halogens : The 4-fluorophenyl group in the target compound may direct electronic effects para to the pyrrolidine core, while the 3,4-dichlorophenyl analog introduces ortho/para electronic and steric influences.
Bioactivity Implications
- Anti-Infection Potential: The dichloro analog’s association with anti-infection research () suggests the target compound may share similar mechanisms, though fluorine’s reduced lipophilicity might lower membrane permeability.
Biological Activity
The compound (4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione is a complex organic molecule that has garnered interest for its potential biological activities. This compound features a unique structural framework that includes a pyrrolidine core, functional groups such as hydroxy and thiophenyl moieties, and a fluorophenyl substituent, which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H13FN2O4S |
| Molecular Weight | 364.37 g/mol |
| CAS Number | 874129-17-6 |
| Melting Point | Not available |
| Solubility | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It may act through several mechanisms, including:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation: It can bind to receptors, influencing signal transduction pathways that regulate cellular responses.
- Antioxidant Activity: The presence of certain functional groups may confer antioxidant properties, helping to scavenge free radicals and reduce oxidative stress.
Antimicrobial Activity
Research indicates that compounds similar to (4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione exhibit significant antimicrobial properties. For instance, derivatives containing benzothiazole and thiophene rings have shown effectiveness against various bacterial strains and fungi.
Case Study:
A study demonstrated that benzothiazole-based compounds exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range. These findings suggest a promising therapeutic application for infections caused by resistant strains.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Similar structures have been shown to inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Research Findings:
In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) indicated that the compound could induce significant cytotoxic effects. The mechanism was linked to the modulation of apoptotic pathways and the inhibition of proliferative signaling.
Research Applications
The unique structure of (4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione makes it a valuable candidate in various research fields:
- Medicinal Chemistry: As a lead compound for developing new drugs targeting infectious diseases or cancer.
- Biochemical Probes: To study enzyme activity or receptor-ligand interactions in cellular models.
- Material Science: Potential applications in creating advanced materials with specific chemical properties due to its unique functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
